
Fenirofibrate
Overview
Description
Fenofibrate is a fibric acid derivative used primarily to treat abnormal blood lipid levels. It is particularly effective in reducing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol . Fenofibrate is often prescribed for conditions such as primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenofibrate can be synthesized through various methods. One common approach involves the esterification of 4-chlorobenzoyl chloride with isopropyl alcohol in the presence of a base, followed by the reaction with 2-methylpropanoic acid . Another method involves the use of supercritical fluid-assisted spray-drying to achieve micronization of fenofibrate particles .
Industrial Production Methods
In industrial settings, fenofibrate is often produced using a combination of chemical synthesis and purification techniques. The supercritical fluid-assisted spray-drying process is particularly notable for its ability to produce fenofibrate microparticles with enhanced dissolution rates . Additionally, cocrystallization with benzoic acid has been explored to improve the aqueous solubility and dissolution rate of fenofibrate .
Chemical Reactions Analysis
Types of Reactions
Fenofibrate undergoes various chemical reactions, including:
Oxidation: Fenofibrate can be oxidized to form fenofibric acid, its active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the chlorine atom on the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major product formed from the oxidation of fenofibrate is fenofibric acid, which is the active form of the drug .
Scientific Research Applications
Lipid Regulation and Cardiovascular Health
Fenofibrate is widely recognized for its efficacy in lowering triglycerides and enhancing high-density lipoprotein cholesterol levels. The drug acts primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.
Clinical Efficacy
Several clinical trials have established the effectiveness of fenofibrate in reducing lipid levels:
- FIELD Study : This landmark trial involved 9,795 participants with type 2 diabetes and demonstrated a significant reduction in non-fatal myocardial infarction by 24% among those treated with fenofibrate compared to placebo .
- ACCORD Lipid Trial : In this study, fenofibrate combined with simvastatin showed a notable reduction in cardiovascular events among patients with high triglycerides and low high-density lipoprotein cholesterol levels .
Data Table: Lipid Level Changes with Fenofibrate Treatment
Study | Population | Treatment Duration | Triglyceride Reduction (%) | LDL-C Reduction (%) | HDL-C Increase (%) |
---|---|---|---|---|---|
FIELD | T2DM Patients | 5 years | 24% | Not specified | Not specified |
ACCORD | High CV Risk T2DM | 4.5 years | Significant | Not specified | Not specified |
Real-world | Various | 6 months | 50.1% | 25.5% | Not reported |
Diabetes Management
Fenofibrate has been shown to improve metabolic parameters in patients with diabetes, particularly those with dyslipidemia.
Effects on Microvascular Complications
Research indicates that fenofibrate may slow the progression of diabetic retinopathy and nephropathy:
- A study highlighted a 14% lower risk of vitreous hemorrhage and reduced rates of laser photocoagulation among diabetic patients using fenofibrate .
- In patients with type 1 diabetes, fenofibrate demonstrated protective effects against cardiac pathological changes .
Case Study: Fenofibrate in Diabetic Patients
A cohort study involving diabetic patients revealed that those treated with fenofibrate experienced significant reductions in triglyceride levels and improvements in overall lipid profiles without exacerbating kidney function .
Anticancer Potential
Emerging research suggests that fenofibrate may possess anticancer properties, warranting further investigation into its repurposing for cancer treatment.
Data Table: Anticancer Studies Involving Fenofibrate
Cancer Type | Cell Line Tested | Observed Effect |
---|---|---|
Breast | MCF-7 | Induced apoptosis |
Liver | HepG2 | Reduced cell proliferation |
Prostate | LNCaP | Inhibited migration |
Glioma | U87MG | Cell-cycle arrest |
Safety Profile
The safety profile of fenofibrate has been extensively studied, demonstrating a low incidence of adverse effects. Commonly reported side effects include gastrointestinal disturbances and muscle pain, but serious complications are rare.
Long-term Safety Studies
Mechanism of Action
Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPAR-α). This activation leads to increased synthesis of apoproteins A-I and A-II, which play a crucial role in lipid metabolism . The activation of PPAR-α also enhances the oxidation of fatty acids and reduces the production of triglycerides .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: A fibric acid derivative used to treat hyperlipidemia.
Fenofibric Acid: The active metabolite of fenofibrate, used in similar therapeutic contexts.
Uniqueness
Fenofibrate is unique in its ability to be co-administered with statins, enhancing its lipid-lowering effects . Additionally, its various formulations, including micronized and nanoparticle forms, offer improved bioavailability and flexibility in administration .
Fenofibrate’s diverse applications and unique properties make it a valuable compound in both clinical and research settings. Its ability to modulate lipid metabolism through PPAR-α activation highlights its importance in the treatment of hyperlipidemia and related conditions.
Biological Activity
Fenofibrate is a medication primarily utilized to manage dyslipidemia, particularly in patients with hypertriglyceridemia and low HDL cholesterol levels. Its biological activity extends beyond lipid regulation, showing potential in various therapeutic areas, including cardiovascular health and oncology. This article delves into the multifaceted biological activities of fenofibrate, supported by clinical studies, mechanisms of action, and case studies.
Fenofibrate acts primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα) . This nuclear receptor activation leads to several biological effects:
- Lipid Metabolism : Fenofibrate enhances lipolysis and fatty acid oxidation, reducing triglyceride levels and increasing HDL cholesterol. It decreases apoprotein C-III levels, which inhibits lipoprotein lipase activity .
- Anti-inflammatory Effects : PPARα activation also modulates inflammatory responses by downregulating pro-inflammatory cytokines .
- Antitumor Activity : Recent studies indicate that fenofibrate exhibits antitumor properties by inducing apoptosis in various cancer cell lines (e.g., breast, glioma) and inhibiting cell proliferation through pathways involving AKT and NF-κB .
Cardiovascular Benefits
The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study is a pivotal randomized controlled trial evaluating the cardiovascular effects of fenofibrate in patients with type 2 diabetes. Key findings include:
- A 24% reduction in non-fatal myocardial infarction among participants receiving fenofibrate compared to placebo.
- A significant reduction in total cardiovascular events from 13.9% to 12.5% (p=0.035) .
Anticancer Properties
Fenofibrate has been studied for its potential role in cancer therapy:
- In glioma cell lines, it induced G1 and G2/M phase cell cycle arrest and apoptosis through inhibition of AKT phosphorylation and activation of the FoxO1-p27kip signaling pathway .
- The compound also disrupted mitochondrial function, leading to decreased ATP levels and subsequent activation of AMPK, which is associated with increased cytotoxicity against glioblastoma cells .
Case Studies
Case Study: Malignant Phyllodes Tumor
A patient with a recurrent malignant phyllodes tumor underwent a multidisciplinary treatment approach combining fenofibrate with chemoembolization and surgery. The patient achieved complete remission post-treatment, highlighting the potential role of fenofibrate in enhancing therapeutic efficacy against resistant tumors .
Adverse Effects and Safety Profile
While fenofibrate is generally well-tolerated, some adverse effects have been noted:
- Increased risk of pancreatitis (0.5% vs 0.8%, p=0.031) and pulmonary embolism (0.7% vs 1.1%, p=0.022) were observed in clinical trials .
- Long-term use may lead to liver complications due to oxidative stress associated with increased lipid metabolism .
Summary Table of Key Findings
Study/Trial | Population | Findings | P-value |
---|---|---|---|
FIELD Study | 9795 Type 2 Diabetes Patients | 24% reduction in non-fatal myocardial infarction | p=0.010 |
ACCORD Lipid Trial | 5518 Type 2 Diabetes Patients | Significant reduction in cardiovascular events with high TG/low HDL-C | - |
Anticancer Studies | Various Cancer Cell Lines | Induced apoptosis and cell cycle arrest; mitochondrial dysfunction | - |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Fenofibrate's mechanism of action in lipid metabolism?
Methodological Answer: Use a combination of in vitro (e.g., HepG2 hepatocyte assays for PPAR-α activation ) and in vivo models (e.g., high-fat-diet-induced hyperlipidemic rodents). Validate findings via transcriptomic profiling (RNA-seq) and lipidomic analysis to map metabolic pathways. Ensure reproducibility by adhering to standardized protocols for animal models (e.g., OECD guidelines) .
Q. How should researchers design dose-response studies for Fenofibrate's efficacy in dyslipidemia?
Methodological Answer: Apply the PICOT framework (Population: hyperlipidemic models; Intervention: Fenofibrate doses; Comparison: placebo/standard care; Outcome: triglyceride reduction; Time: 4–12 weeks). Use nonlinear regression models (e.g., Emax models) to quantify efficacy thresholds and assess inter-species variability .
Q. What biomarkers are critical for evaluating Fenofibrate's therapeutic effects in clinical trials?
Methodological Answer: Prioritize biomarkers linked to lipid metabolism (e.g., LDL-C, HDL-C, ApoB/ApoA1 ratio) and safety endpoints (creatinine, liver enzymes). Validate assays via mass spectrometry or ELISA, ensuring compliance with FDA Bioanalytical Method Validation guidelines .
Q. How can researchers mitigate confounding variables in observational studies on Fenofibrate's long-term outcomes?
Methodological Answer: Use propensity score matching to balance covariates (e.g., age, comorbidities). Perform sensitivity analyses to test robustness against unmeasured confounders. Pre-register study protocols to reduce bias .
Q. What are the best practices for synthesizing and characterizing novel Fenofibrate derivatives?
Methodological Answer: Employ retrosynthetic analysis guided by Fenofibrate’s pharmacophore (aryloxyisobutyric acid backbone). Use HPLC-MS for purity validation (>98%) and X-ray crystallography for structural confirmation. Report synthetic yields and scalability challenges in supplementary materials .
Advanced Research Questions
Q. How can contradictory findings on Fenofibrate's off-target effects (e.g., renal toxicity vs. hepatoprotection) be resolved?
Methodological Answer: Conduct systematic meta-analyses with subgroup stratification by patient demographics (e.g., diabetic vs. non-diabetic cohorts). Apply Bradford Hill criteria to assess causality and utilize Mendelian randomization to minimize confounding .
Q. What computational methods are effective for predicting Fenofibrate-drug interactions at the molecular level?
Methodological Answer: Use molecular docking (AutoDock Vina) to screen Fenofibrate against cytochrome P450 isoforms (CYP3A4, CYP2C8). Validate predictions with in vitro CYP inhibition assays and physiologically based pharmacokinetic (PBPK) modeling .
Q. How do epigenetic modifications influence Fenofibrate's efficacy in non-alcoholic fatty liver disease (NAFLD)?
Methodological Answer: Perform ChIP-seq to map PPAR-α binding sites in NAFLD models pre/post-Fenofibrate treatment. Integrate methylome data (WGBS) to identify CpG islands associated with therapeutic response. Use CRISPR-Cas9 knockouts to validate candidate genes .
Q. What strategies optimize Fenofibrate's bioavailability in novel drug delivery systems (e.g., nanoparticles)?
Methodological Answer: Test lipid-based nanoemulsions or solid dispersions using Quality by Design (QbD) principles. Characterize release kinetics via Franz diffusion cells and assess stability under ICH accelerated conditions (40°C/75% RH). Compare bioavailability through AUC0–24 pharmacokinetic studies .
Q. How can translational gaps between preclinical and clinical Fenofibrate studies be addressed?
Methodological Answer: Develop quantitative systems pharmacology (QSP) models integrating species-specific PPAR-α expression data. Validate using humanized mouse models and Phase 0 microdosing trials. Publish negative results to improve predictive validity .
Q. Methodological Frameworks & Tools
- FINERMAPS Criteria : Ensure questions are Feasible, Novel, Ethical, Relevant, and Manageable .
- Data Analysis : Use mixed-effects models for longitudinal data and Bonferroni correction for multiple comparisons .
- Reproducibility : Follow ARRIVE 2.0 guidelines for in vivo studies and FAIR principles for data sharing .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
Record name | Fenirofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENIROFIBRATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.